4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-
Overview
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)- is a natural product found in Caballeronia humi and Burkholderia with data available.
Scientific Research Applications
Novel Synthesis and Solid Phase Applications
- A study by Harikrishnan and Showalter (2000) reported a novel synthesis method for 2,3-disubstituted benzopyran-4-ones, demonstrating its application to the solid phase. This synthesis utilized a traceless diisopropylsilyloxy linker methodology, resulting in high yield and purity of target benzopyranones (Harikrishnan & Showalter, 2000).
Antiestrogen Properties
- Saeed et al. (1990) synthesized a series of 2,3-diaryl-1-benzopyran analogues, evaluating their estrogen receptor affinity and estrogen agonist-antagonist activities. They found that certain derivatives of 4H-1-benzopyran-4-one were either inactive or marginally active as receptor ligands or estrogen agonists-antagonists (Saeed et al., 1990).
Mass Spectrometry and Fragmentation Studies
- Bravo, Ticozzi, and Traldi (1982) explored the mass spectrometric behavior of 2-hydroxymethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-5-ones, particularly focusing on the unusual presence of [MH3O]+ species in the fragmentation pattern of 4-phenyl substituted compounds (Bravo, Ticozzi & Traldi, 1982).
Chemical Reactions and Derivatives
- Reynolds, Vanallan, and Petropoulos (1970) studied the reactions of 4-dicyanomethylene-2-phenyl-4H-1-benzopyran with nucleophiles, leading to various derivatives with potential chemical applications (Reynolds, Vanallan & Petropoulos, 1970).
Acid/Base Properties
- A study by Alemán (2000) investigated the acid/base properties of 4H-1-benzopyran-4-one and its hydroxylated derivatives both in gas-phase and in solution. This study provided a complete and accurate picture of the acid/base properties of these compounds (Alemán, 2000).
Crystallography and Structure Analysis
- Manolov and Maichle‐Moessmer (2007) conducted a crystallographic study of a derivative of 4H-1-benzopyran-2-one, providing insights into its molecular structure (Manolov & Maichle‐Moessmer, 2007).
Properties
CAS No. |
116543-90-9 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H10O3/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-4,7,11H,5-6H2 |
InChI Key |
RLGCSXCBIHAHBM-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2C1=O)CO |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)CO |
Synonyms |
2-hydroxymethyl-chroman-4-one |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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